molecular formula C20H18ClNOS B14612893 1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one CAS No. 60086-30-8

1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one

Cat. No.: B14612893
CAS No.: 60086-30-8
M. Wt: 355.9 g/mol
InChI Key: YTMZALREBBMBON-UHFFFAOYSA-N
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Description

1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a thioxanthene core substituted with a chloro group and a piperidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the thioxanthene core. . The resulting thioxanthene derivative is then chlorinated to introduce the chloro group.

The next step involves the introduction of the piperidine ring. This is typically achieved through a nucleophilic substitution reaction, where the thioxanthene derivative reacts with piperidine under basic conditions. The final step involves the acylation of the piperidine nitrogen with an appropriate acylating agent to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxanthene core to thioxanthene derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthene derivatives, depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one can be compared with other thioxanthene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

60086-30-8

Molecular Formula

C20H18ClNOS

Molecular Weight

355.9 g/mol

IUPAC Name

1-[4-(2-chlorothioxanthen-9-ylidene)piperidin-1-yl]ethanone

InChI

InChI=1S/C20H18ClNOS/c1-13(23)22-10-8-14(9-11-22)20-16-4-2-3-5-18(16)24-19-7-6-15(21)12-17(19)20/h2-7,12H,8-11H2,1H3

InChI Key

YTMZALREBBMBON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CC1

Origin of Product

United States

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